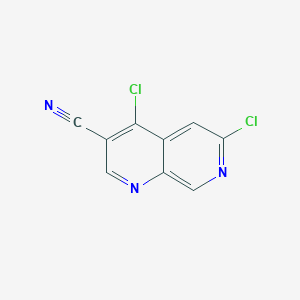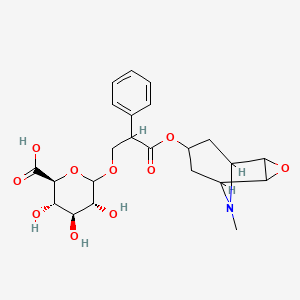
4-氨基哌啶-4-羧酸氢溴酸盐
描述
4-Aminopiperidine-4-carboxylic acid hydrobromide is a useful research compound. Its molecular formula is C6H13BrN2O2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminopiperidine-4-carboxylic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopiperidine-4-carboxylic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物合成
4-氨基哌啶-4-羧酸氢溴酸盐已用于合成药物化合物。例如,它被用于涉及 Ugi 四组分反应的两步序列中,用于制备 4-氨基哌啶-4-羧酸的衍生物。与以前的方法相比,这种方法成功地合成了卡芬太尼和瑞芬太尼等药物,提供了改进的合成时间和收率 (Malaquin 等,2010 年)。
蛋白质结合研究
该化合物已被纳入肽中以探索蛋白质结合相互作用。具体来说,一项研究将 4-氨基哌啶-4-羧酸残基放入肽中,形成酰化各种基团的平台。这种方法旨在识别与蛋白质特征的潜在结合相互作用,证明其在蛋白质相关研究中的效用 (Kang 等,2007 年)。
β-氨基酸的开发
对 4-氨基哌啶-4-羧酸氢溴酸盐的研究促进了新型 β-氨基酸的开发。一个例子是反式-4-氨基哌啶-3-羧酸 (APiC) 的受保护衍生物的合成,该衍生物已显示出大规模制备的潜力。这种合成可以产生该化合物的任一对映异构体,展示了其在化学合成中的多功能性 (Schinnerl 等,2003 年)。
肽合成
该化合物已用于肽的固相合成。它使用 Fmoc 化学被纳入肽序列中,证明在肽链的内部位置有效。该应用突出了其在肽化学发展中的作用及其在各种生化研究中的潜力 (Martin 等,2001 年)。
pH 敏感构象研究
4-氨基哌啶-4-羧酸氢溴酸盐的衍生物已被探索为潜在的 pH 敏感构象转换器。正如反式-3-羟基-4-吗啉哌啶的研究所示,这些化合物可以根据 pH 的变化发生构象变化。这些特性使得它们对于理解受 pH 变化影响的分子相互作用非常有用 (Samoshin 等,2013 年)。
抗氧化剂的开发
该化合物还被用于抗氧化剂的合成。例如,一项研究涉及它与 6-羟基-2,5,7,8-四甲基色满-2-羧酸 (trolox) 反应生成自旋标记酰胺。这些合成的化合物显示出在生物医学应用中的前景,包括磁共振成像 (MRI) (Yushkova 等,2013 年)。
作用机制
Target of Action
The primary target of 4-Aminopiperidine-4-carboxylic acid hydrobromide is microbial membranes . This compound is used in the modification of antimicrobial peptides (AMPs), which are promising next-generation therapeutics to combat infectious diseases, particularly multidrug-resistant bacteria .
Mode of Action
4-Aminopiperidine-4-carboxylic acid hydrobromide interacts with its targets by inducing lysis in microbial membranes . This compound is incorporated into AMPs to modulate their secondary structure . The introduction of 4-Aminopiperidine-4-carboxylic acid hydrobromide residues enhances the helical structure stability and water solubility of these peptides .
Biochemical Pathways
The action of 4-Aminopiperidine-4-carboxylic acid hydrobromide affects the pathway of microbial growth inhibition. By inducing lysis in microbial membranes, this compound effectively inhibits microbial growth, making microbes less susceptible to the development of resistance .
Pharmacokinetics
It is known that this compound enhances the resistance of amps to digestive enzymes , which could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The introduction of 4-Aminopiperidine-4-carboxylic acid hydrobromide residues into AMPs preserves their helical structure and antimicrobial activity . This results in potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .
Action Environment
The action, efficacy, and stability of 4-Aminopiperidine-4-carboxylic acid hydrobromide can be influenced by various environmental factors. For instance, the susceptibility of AMPs to digestive enzymes can hinder their potential as antimicrobial agents . The introduction of 4-aminopiperidine-4-carboxylic acid hydrobromide residues into these peptides enhances their resistance to these enzymes .
生化分析
Biochemical Properties
4-Aminopiperidine-4-carboxylic acid hydrobromide plays a significant role in biochemical reactions due to its cationic properties and ability to stabilize helical structures. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to replace lysine residues in antimicrobial peptides, enhancing their resistance to digestive enzymes while preserving their helical structure and antimicrobial activity . This interaction is crucial for maintaining the stability and functionality of these peptides in biological environments.
Cellular Effects
The effects of 4-Aminopiperidine-4-carboxylic acid hydrobromide on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into cell-penetrating peptides enhances their ability to penetrate cell membranes and deliver therapeutic agents . This compound’s impact on gene expression and cellular metabolism is linked to its role in stabilizing helical structures, which are essential for the proper functioning of many proteins and enzymes.
Molecular Mechanism
At the molecular level, 4-Aminopiperidine-4-carboxylic acid hydrobromide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Aminopiperidine-4-carboxylic acid hydrobromide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can maintain its activity and stability over time, making it suitable for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 4-Aminopiperidine-4-carboxylic acid hydrobromide vary with different dosages in animal models. At lower doses, it has been shown to enhance the stability and activity of peptides without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity or adverse effects on cellular function. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
4-Aminopiperidine-4-carboxylic acid hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its incorporation into peptides and other biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues. Understanding these pathways is vital for optimizing the compound’s use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Aminopiperidine-4-carboxylic acid hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Proper distribution is essential for its biological activity and effectiveness in therapeutic applications.
Subcellular Localization
4-Aminopiperidine-4-carboxylic acid hydrobromide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets within the cell. Understanding these localization mechanisms can help optimize its use in various biochemical and therapeutic contexts.
属性
IUPAC Name |
4-aminopiperidine-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.BrH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4,7H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGZXQQWOMJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601824 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76508-55-9 | |
| Record name | 4-Aminopiperidine-4-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















